molecular formula C8H9ClN4 B3004150 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1443289-75-5

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3004150
CAS No.: 1443289-75-5
M. Wt: 196.64
InChI Key: FHLSHPPSYMWMEV-UHFFFAOYSA-N
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Description

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN4. It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has been found to have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) . This suggests that it is capable of binding to the enzyme and strongly inhibiting its activity .

Cellular Effects

In cellular studies, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2/cyclin A2 . It has been found to exert significant inhibitory activity against this enzyme, suggesting that it may bind to the enzyme and inhibit its function . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

It has been observed that the compound exerts a significant alteration in cell cycle progression over time, in addition to inducing apoptosis within HCT cells .

Metabolic Pathways

Given its structural resemblance to the substrates for the enzyme xanthine oxidase, it may interact with this enzyme and potentially affect related metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyrazolo[3,4-d]pyrimidine with isopropylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the 1-position and the chlorine atom at the 6-position provides distinct steric and electronic properties that can enhance its interaction with biological targets .

Properties

IUPAC Name

6-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-7-6(4-11-13)3-10-8(9)12-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLSHPPSYMWMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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